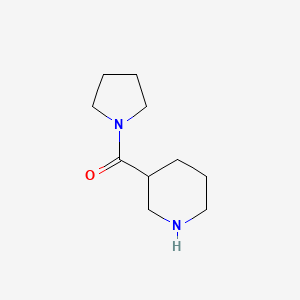

Piperidin-3-yl(pyrrolidin-1-yl)methanone

CAS No.: 35090-94-9

Cat. No.: VC2432025

Molecular Formula: C10H18N2O

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35090-94-9 |

|---|---|

| Molecular Formula | C10H18N2O |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | piperidin-3-yl(pyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2 |

| Standard InChI Key | AMOUVOLDCHVMBJ-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2CCCNC2 |

| Canonical SMILES | C1CCN(C1)C(=O)C2CCCNC2 |

Introduction

Chemical Structure and Properties

Piperidin-3-yl(pyrrolidin-1-yl)methanone consists of a piperidine ring with a pyrrolidine moiety attached at the 3-position via a carbonyl linkage. This structural arrangement confers distinct chemical and biological properties to the compound.

Physical and Chemical Properties

The compound possesses the following fundamental characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈N₂O |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | Piperidin-3-yl(pyrrolidin-1-yl)methanone |

| CAS Number | 35090-94-9 |

| InChI Key | AMOUVOLDCHVMBJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C(=O)C2CCCNC2 |

The compound features two nitrogen-containing heterocyclic rings - a six-membered piperidine and a five-membered pyrrolidine - linked by a carbonyl group. The piperidine nitrogen is unsubstituted, offering potential for further functionalization, while the pyrrolidine nitrogen forms part of an amide functional group.

Structural Characteristics

The compound exhibits several important structural features:

-

The piperidine ring adopts a chair conformation, which is the most stable configuration for six-membered rings.

-

The pyrrolidine ring typically assumes an envelope conformation.

-

The carbonyl group creates a planar amide linkage between the two heterocyclic rings.

-

The compound contains two basic nitrogen atoms (one in each ring) with different basicity due to the amide formation at the pyrrolidine nitrogen.

These structural elements contribute to the compound's ability to interact with various biological targets and participate in diverse chemical reactions.

Synthesis and Preparation Methods

The synthesis of piperidin-3-yl(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions designed to construct and connect the heterocyclic rings.

Common Synthetic Routes

Several synthetic pathways can be employed to prepare this compound:

-

Amide Coupling Approach: This method involves the reaction of a piperidine-3-carboxylic acid (or its activated derivative) with pyrrolidine in the presence of coupling agents like carbodiimides (DCC, EDC) or HATU.

-

Reduction-Acylation Strategy: Starting with pyridine derivatives that undergo partial reduction to form piperidine-3-carboxylic acid precursors, followed by amide formation with pyrrolidine.

-

Ring Construction Methods: Building the heterocyclic rings sequentially, typically beginning with the formation of one ring followed by the construction of the second ring and the connecting carbonyl bridge.

Reaction Conditions and Optimizations

The synthesis typically requires careful control of reaction conditions to achieve good yields and purity:

-

Temperature control (0-5°C for sensitive intermediates) to minimize side reactions

-

Use of inert atmosphere (nitrogen or argon) to prevent oxidation

-

Careful selection of solvents (e.g., THF, DCM, or DMF) depending on the specific reaction step

-

Purification techniques including column chromatography and recrystallization to obtain the pure compound

Chemical Reactions

Piperidin-3-yl(pyrrolidin-1-yl)methanone can participate in various chemical reactions, primarily through its functional groups - the amide carbonyl and the secondary amine in the piperidine ring.

Reactivity Patterns

The compound exhibits several characteristic reaction patterns:

-

Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile in reactions with alkyl halides or other electrophiles.

-

Reduction Reactions: The carbonyl group can be reduced using reagents like lithium aluminum hydride to form the corresponding amine derivative.

-

Oxidation Reactions: Oxidation can occur at various positions, particularly at the piperidine nitrogen or carbon atoms adjacent to the nitrogen atoms.

-

Acylation Reactions: The secondary amine in the piperidine ring can undergo acylation with acyl chlorides or anhydrides to form amides.

Specific Reaction Examples

Key reactions of this compound include:

-

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-methylbenzene-1-sulfonyl chloride) can produce derivatives like 1-(4-methylbenzene-1-sulfonyl)piperidin-3-ylmethanone .

-

N-Alkylation: The piperidine nitrogen can be alkylated with alkyl halides in the presence of bases such as potassium carbonate or sodium hydride.

-

Carbonyl Modifications: The carbonyl group can undergo typical ketone reactions, including hydride reduction and nucleophilic addition.

Biological Activity and Mechanism of Action

Piperidin-3-yl(pyrrolidin-1-yl)methanone exhibits diverse biological activities, making it a compound of interest in pharmaceutical research and development.

Pharmacological Properties

The compound demonstrates several key biological activities:

-

Enzyme Interaction: It has been observed to modulate the activity of various enzymes involved in metabolic pathways.

-

Receptor Binding: Studies suggest potential interactions with neuroreceptors, contributing to its pharmacological effects.

-

Antimicrobial Potential: Derivatives of this compound have shown promising antimicrobial properties.

-

Anti-inflammatory Effects: Research indicates possible anti-inflammatory activity, potentially through modulation of inflammatory pathways.

Structure-Activity Relationships

The biological activity of the compound is influenced by specific structural features:

-

The piperidine and pyrrolidine rings provide a three-dimensional scaffold that can interact with binding pockets of biological targets.

-

The carbonyl group serves as both a hydrogen bond acceptor and a rigid linker between the two heterocyclic rings.

-

Modifications at the piperidine nitrogen (e.g., sulfonylation) can significantly alter the compound's lipophilicity, binding affinity, and pharmacokinetic properties.

-

The stereochemistry at the 3-position of the piperidine ring can impact the spatial orientation of the molecule and its interaction with biological targets.

Research Applications

Piperidin-3-yl(pyrrolidin-1-yl)methanone has found various applications in scientific research, particularly in medicinal chemistry, chemical synthesis, and biological studies.

Medicinal Chemistry Applications

In pharmaceutical research, the compound serves several important roles:

-

Lead Compound Development: It functions as a promising scaffold for developing new therapeutic agents targeting various disease states.

-

Structure-Activity Relationship Studies: The compound provides a valuable template for exploring how structural modifications affect biological activity.

-

Neurological Research: Its potential interaction with neuroreceptors makes it relevant for studies involving central nervous system disorders.

-

Antimicrobial Research: Derivatives are being investigated for their potential antimicrobial properties, particularly against resistant strains.

Chemical Research Applications

In chemical research, the compound serves as:

-

Synthetic Intermediate: A versatile building block for constructing more complex molecules.

-

Reaction Methodology Development: A model substrate for developing and optimizing new synthetic methodologies.

-

Catalyst Development: A potential ligand or precursor for developing catalytic systems for various chemical transformations.

Biological Research Applications

The compound has utility in biological research:

-

Chemical Probes: Used to study biological systems and understand disease mechanisms.

-

Target Identification: Employed in studies aimed at identifying new therapeutic targets.

-

Mechanistic Studies: Used to elucidate biochemical pathways and mechanisms.

Industrial Applications

Beyond research settings, piperidin-3-yl(pyrrolidin-1-yl)methanone has potential applications in various industrial contexts.

Pharmaceutical Industry

The compound has relevance in pharmaceutical development:

-

Drug Precursor: Serves as an intermediate in the synthesis of pharmaceutical compounds.

-

Medicinal Chemistry: Used as a building block for developing drug candidates.

-

Quality Control Standards: Employed as a reference standard in analytical procedures.

Material Development

In materials science, the compound may contribute to:

-

Specialty Polymers: Incorporation into polymer structures to impart specific properties.

-

Surface Modifiers: Potential application in surface chemistry for creating functionalized materials.

Comparison with Similar Compounds

Understanding how piperidin-3-yl(pyrrolidin-1-yl)methanone compares to related compounds provides valuable insights into its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with piperidin-3-yl(pyrrolidin-1-yl)methanone:

-

Piperidine Derivatives: Other piperidine-containing compounds like piperine exhibit different biological activities based on their specific substitution patterns.

-

Pyrrolidine Derivatives: Simple pyrrolidine derivatives such as pyrrolidin-2-one show distinct chemical properties and biological activities.

-

Dual-Ring Systems: Other heterocyclic compounds containing both piperidine and pyrrolidine moieties but with different connecting groups or substitution patterns.

Comparative Properties

| Compound | Structural Features | Key Properties | Biological Activity |

|---|---|---|---|

| Piperidin-3-yl(pyrrolidin-1-yl)methanone | Piperidine and pyrrolidine connected by carbonyl | MW: 182.26 g/mol, moderate lipophilicity | Enzyme modulation, potential antimicrobial and anti-inflammatory activity |

| 1-(4-methylbenzene-1-sulfonyl)piperidin-3-ylmethanone | Tosylated derivative of the parent compound | MW: 336.45 g/mol, higher lipophilicity, logP: 2.419 | Enhanced membrane permeability, potential for altered biological activity |

| Piperidine | Single six-membered ring with nitrogen | Simple structure, high basicity | Central nervous system effects, widely used as building block |

| Pyrrolidine | Single five-membered ring with nitrogen | Simple structure, moderate basicity | Central nervous system effects, building block for pharmaceuticals |

This comparison highlights how the combination of these two heterocyclic rings and the connecting carbonyl group creates a unique chemical entity with distinct properties and biological activities .

Analytical Techniques for Characterization

Accurate characterization of piperidin-3-yl(pyrrolidin-1-yl)methanone is essential for confirming its structure, purity, and properties.

Spectroscopic Methods

Several spectroscopic techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation, with characteristic signals for the heterocyclic rings and carbonyl group. The amide carbonyl typically appears around 170-175 ppm in ¹³C NMR.

-

Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns. The molecular ion peak would be expected at m/z 182, corresponding to the molecular weight.

-

Infrared Spectroscopy: The C=O stretching band of the amide group typically appears around 1630-1650 cm⁻¹.

-

UV-Visible Spectroscopy: May show characteristic absorption patterns depending on the electronic transitions in the molecule.

Chromatographic Techniques

For purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC): Enables quantitative analysis and purity determination.

-

Gas Chromatography (GC): May be applicable for analysis if the compound has sufficient volatility.

-

Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessment.

X-ray Crystallography

X-ray crystallography provides detailed structural information, including:

-

Bond lengths and angles

-

Absolute configuration and stereochemistry

-

Crystal packing arrangement

-

Intermolecular interactions in the solid state

Future Research Directions

Several promising avenues exist for future research involving piperidin-3-yl(pyrrolidin-1-yl)methanone:

Medicinal Chemistry Development

Potential areas for further investigation include:

-

Exploration of novel derivatives with enhanced pharmacological properties

-

Targeted modifications to improve binding affinity for specific biological targets

-

Development of structure-activity relationship models to guide rational drug design

-

Investigation of potential applications in treating neurological disorders, infections, or inflammatory conditions

Synthetic Methodology Advancement

Opportunities for methodological improvements include:

-

Development of more efficient and selective synthetic routes

-

Exploration of stereoselective approaches to access specific isomers

-

Investigation of catalytic methods for key transformation steps

-

Application of green chemistry principles to enhance sustainability of synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume